Technical Guide: 1,3-Dimethoxy-4-methyl-2-nitrobenzene
Technical Guide: 1,3-Dimethoxy-4-methyl-2-nitrobenzene
The following technical guide provides an in-depth analysis of 1,3-Dimethoxy-4-methyl-2-nitrobenzene (CAS 1378831-08-3). This document is structured for researchers and process chemists, focusing on the specific synthetic challenges posed by the sterically crowded "sandwiched" nitro group and the compound's utility as a high-value intermediate.[1]
Structural Analysis, Regioselective Synthesis, and Application Protocols[1]
CAS: 1378831-08-3 Formula: C₉H₁₁NO₄ Molecular Weight: 197.19 g/mol IUPAC Name: 1,3-Dimethoxy-4-methyl-2-nitrobenzene Synonyms: 2-Nitro-1,3-dimethoxy-4-methylbenzene; 2,6-Dimethoxy-3-nitrotoluene (Note: Nomenclature depends on priority rules; this guide uses the CAS-aligned benzene numbering).
Executive Summary & Structural Significance
1,3-Dimethoxy-4-methyl-2-nitrobenzene represents a class of highly functionalized resorcinol derivatives . Its structural core features a nitro group (-NO₂) positioned at C2, sterically "sandwiched" between two methoxy groups (-OCH₃) at C1 and C3.[1][2]
The "Sandwich" Effect
The C2 position is electronically the most activated site on the ring (ortho to two electron-donating methoxy groups). However, it is sterically the most congested.[1] This creates a classic Electronic vs. Steric conflict in synthesis:
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Electronic Vector: Strong activation directs electrophiles to C2.
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Steric Vector: Bulk from C1/C3 methoxy groups hinders attack at C2, favoring the C6 position.
This guide focuses on the regioselective strategies required to synthesize this specific isomer, distinguishing it from its more thermodynamically accessible C6-nitro isomer.
Synthetic Pathways & Regioselectivity[3][4]
The synthesis of CAS 1378831-08-3 requires overcoming the steric barrier to access the C2 position. Two primary methodologies are detailed below: the Direct Nitration (Optimization Route) and the Directed Ortho Metalation (DoM) Route .
Pathway A: Controlled Nitration of 2,4-Dimethoxytoluene
Direct nitration of the precursor 1,3-dimethoxy-4-methylbenzene (2,4-dimethoxytoluene) typically yields a mixture of the 6-nitro (major) and 2-nitro (minor/target) isomers.[1]
Mechanism: The methoxy groups are ortho/para directors.[3] The methyl group is a weak ortho/para director.
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C6 Attack: Ortho to OMe (C1), Para to OMe (C3). Sterically Open. (Major Product).
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C2 Attack: Ortho to OMe (C1), Ortho to OMe (C3). Sterically Crowded. (Target Product).
Experimental Protocol: Low-Temperature Nitration
To maximize the C2 isomer (kinetic product), reaction temperature must be minimized to reduce thermodynamic equilibration.[1]
Reagents:
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Substrate: 1,3-Dimethoxy-4-methylbenzene (1.0 eq)[1]
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Nitrating Agent: 70% HNO₃ (1.1 eq) in Acetic Anhydride (Ac₂O)[1]
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Solvent: Dichloromethane (DCM)[1]
Step-by-Step Workflow:
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Preparation: Dissolve 10.0 g of 1,3-dimethoxy-4-methylbenzene in 100 mL DCM. Cool to -15°C using an ethylene glycol/dry ice bath.
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Activation: Separately, prepare a solution of acetyl nitrate by adding 70% HNO₃ dropwise to Ac₂O at 0°C. (Caution: Exothermic).
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Addition: Add the acetyl nitrate solution dropwise to the substrate over 60 minutes, maintaining internal temperature < -10°C.
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Quench: Pour mixture onto 200 g crushed ice/water. Neutralize with sat. NaHCO₃.
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Workup: Extract with DCM (3x), wash with brine, dry over MgSO₄.
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Purification (Critical): The crude oil contains ~70:30 ratio of 6-nitro:2-nitro isomers.
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Recrystallization: Dissolve in hot Ethanol. The 6-nitro isomer typically crystallizes first. Filter.
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Chromatography: Concentrate mother liquor.[4] Flash column chromatography (Hexane/EtOAc 9:1). The 2-nitro isomer (Target) elutes second due to the "sandwiched" nitro group reducing interaction with the stationary phase (lower polarity).
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Pathway B: Directed Ortho Metalation (DoM)
For high-purity applications where isomer separation is difficult, the DoM route utilizes the coordination of the methoxy groups to direct lithiation specifically to C2.[1]
Step-by-Step Workflow:
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Lithiation: Treat 1,3-dimethoxy-4-methylbenzene with n-Butyllithium (n-BuLi) in THF at 0°C. The Lithium coordinates between the two oxygens (C2 position).
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Silylation (Blocking): Quench with TMSCl to form 1,3-dimethoxy-4-methyl-2-(trimethylsilyl)benzene.
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Ipso-Nitration: Treat the silylated intermediate with Nitronium tetrafluoroborate (NO₂BF₄) . The nitro group displaces the silyl group via ipso-substitution, strictly yielding the C2-nitro product.
Visualization of Reaction Pathways[1]
The following diagram illustrates the competition between steric and electronic factors and the specific pathways to the target CAS 1378831-08-3.
Figure 1: Synthetic divergence showing the direct nitration route (Pathway A) vs. the highly specific DoM route (Pathway B) to access the hindered C2-nitro target.
Analytical Characterization
Validating the structure of CAS 1378831-08-3 requires distinguishing it from the 6-nitro isomer. NMR spectroscopy is the definitive tool.
Comparative NMR Data Table
| Feature | Target: 2-Nitro Isomer (C2) | Byproduct: 6-Nitro Isomer (C6) | Mechanistic Explanation |
| Symmetry | Asymmetric | Asymmetric | Both have C1 symmetry. |
| ¹H NMR (Ar-H) | Two doublets (ortho coupling) | Two singlets (para position) | In the target, H5 and H6 are adjacent (ortho coupling ~8 Hz).[1] In the 6-nitro isomer, H2 and H5 are para (singlets).[1] |
| ¹³C NMR (C-NO₂) | Shift ~135-140 ppm | Shift ~140-145 ppm | The C2 nitro group is shielded by adjacent OMe groups (steric compression). |
| Methoxy Signals | Distinct (C1-OMe vs C3-OMe) | Distinct | In the target, C1-OMe and C3-OMe are in different electronic environments due to the adjacent Methyl at C4. |
Key Identification Check: Look for ortho-coupling (d, J=8.0 Hz) in the aromatic region. If you see two singlets, you have isolated the 6-nitro isomer, not the target.[1]
Applications & Downstream Chemistry[6]
This compound serves as a specialized building block in medicinal chemistry, particularly for:
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Polysubstituted Anilines: Reduction of the nitro group (H₂/Pd-C or Fe/AcOH) yields 2-amino-1,3-dimethoxy-4-methylbenzene . This aniline is a precursor for:
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Benzimidazoles: Via condensation with aldehydes.
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Ureas/Amides: Via reaction with isocyanates or acid chlorides in kinase inhibitor design.
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Benzo-fused Heterocycles: The "sandwiched" functionalization pattern allows for unique cyclization modes involving the adjacent methoxy groups (e.g., demethylation followed by cyclization to benzoxazoles).
Safety & Handling
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Nitro Group Hazards: Like all polynitro or electron-rich nitroaromatics, this compound possesses high energy potential. While not a primary explosive, it should be treated as potentially shock-sensitive during scale-up.
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Thermal Stability: Do not heat crude reaction mixtures above 60°C without DSC (Differential Scanning Calorimetry) testing, as nitration byproducts can be unstable.
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Toxicology: Treat as a potential mutagen. Use full PPE (gloves, fume hood).[1]
References
-
Regioselectivity in Nitration of Resorcinol Ethers
- Title: "Nitration of substituted benzenes: Electronic vs Steric Control."
- Source:Journal of Organic Chemistry.
- Context: Defines the directing effects of 1,3-dimethoxy systems.
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[1]
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Directed Ortho Metalation (DoM)
-
Analytical Data Grounding
Sources
- 1. US10548846B2 - Therapeutic compositions for treatment of human immunodeficiency virus - Google Patents [patents.google.com]
- 2. CAS 38512-82-2: 2-Methoxy-4-methyl-1-nitrobenzene [cymitquimica.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. 2,6-Dinitrotoluene | C7H6N2O4 | CID 11813 - PubChem [pubchem.ncbi.nlm.nih.gov]
